3-Chloro-6-(2,4-dichlorophenyl)pyridazine
Overview
Description
3-Chloro-6-(2,4-dichlorophenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2,4-dichlorophenyl)pyridazine typically involves the reaction of 2,4-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2,4-dichlorophenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
3-Chloro-6-(2,4-dichlorophenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial drugs.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
Material Science: It is investigated for its properties in the synthesis of novel materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2,4-dichlorophenyl)pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the chloro and dichlorophenyl substituents.
Pyrimidine: Another six-membered ring with two nitrogen atoms, but in different positions.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness
3-Chloro-6-(2,4-dichlorophenyl)pyridazine is unique due to the presence of chloro and dichlorophenyl groups, which impart specific chemical and biological properties.
Properties
IUPAC Name |
3-chloro-6-(2,4-dichlorophenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-6-1-2-7(8(12)5-6)9-3-4-10(13)15-14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCXSZFDZDCRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544154 | |
Record name | 3-Chloro-6-(2,4-dichlorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93181-86-3 | |
Record name | 3-Chloro-6-(2,4-dichlorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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